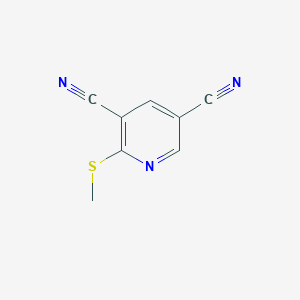

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-methylsulfanylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c1-12-8-7(4-10)2-6(3-9)5-11-8/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITCFDHZBSVUOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=N1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the cyclocondensation of two molecules of malononitrile with aromatic aldehydes and thiols. Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols .

Industrial Production Methods

Industrial production methods for this compound often utilize catalysts such as triethylamine, inorganic bases, or boric acid, sometimes in combination with ultrasonic irradiation to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Cyclization reactions often require acidic or basic conditions to proceed .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted pyridines, and various heterocyclic compounds .

Scientific Research Applications

Introduction to 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile

This compound is a heterocyclic compound characterized by a pyridine ring substituted with methylsulfanyl and dicarbonitrile groups. This compound has garnered attention in various fields of research due to its unique chemical properties and potential applications in medicinal chemistry, organic synthesis, and materials science.

Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions. Common methods include:

- Pseudo-Four-Component Reaction (pseudo-4CR) : This method involves the cyclocondensation of malononitrile with aromatic aldehydes and thiols.

- Three-Component Cyclocondensation : Involves malononitrile with 2-arylidenemalononitrile and thiols.

These methods are often catalyzed by triethylamine or inorganic bases, and sometimes enhanced by ultrasonic irradiation to improve yield and efficiency.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations, including:

- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

- Substitution Reactions : The cyano groups can participate in nucleophilic substitution reactions.

- Cyclization Reactions : This compound can undergo cyclization to form more complex heterocycles.

Biology

The compound has shown potential biological activity , particularly in the development of pharmaceuticals targeting adenosine receptors. Studies indicate that derivatives of this compound exhibit significant biological activities, making them candidates for further research in drug development .

Medicine

In medicinal chemistry, research has focused on the therapeutic effects of this compound. It has been investigated for its potential anti-cancer properties and its ability to modulate biological pathways through interaction with specific receptors .

Industry

In industrial applications, this compound is utilized in producing materials with specific properties, leveraging its unique chemical characteristics to enhance product performance.

Case Study 1: Anti-Cancer Activity

A recent study explored the synthesis of a derivative of this compound that demonstrated potent anti-cancer activity against glioblastoma cells. The compound was tested in combination with clinically relevant small molecule inhibitors, showing enhanced cytotoxicity, indicating its potential as a lead compound for further development in cancer therapy .

Another investigation focused on evaluating the biological activity of various derivatives of this compound. The results highlighted its interactions with adenosine receptors, suggesting that modifications to its structure could lead to improved selectivity and efficacy in therapeutic applications .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine | Contains amino and sulfanyl groups | Different reactivity due to amino group |

| Pyridine-3,5-dicarboxylic acid | Lacks methyl and cyano groups | Different reactivity and applications |

| 2-(Thiomethyl)pyridine-3,5-dicarbonitrile | Contains thiomethyl instead of methylsulfanyl | Variations in electronic properties |

The combination of methyl and cyano groups in this compound enhances its reactivity compared to these related compounds.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as adenosine receptors. The compound can act as a ligand, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine

- 2-Amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile

Uniqueness

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity .

Biological Activity

Overview

2-(Methylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features include a pyridine ring substituted with a methylsulfanyl group and two cyano groups, which contribute to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly adenosine receptors. The compound acts as a ligand that modulates receptor activity, influencing several cellular pathways and physiological processes.

Key Mechanisms:

- Adenosine Receptor Modulation : The compound binds to adenosine receptors, potentially affecting neurotransmission and inflammation pathways.

- Antimicrobial Activity : Research indicates that derivatives exhibit notable antimicrobial properties against various pathogens.

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, particularly in targeting glioblastoma cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable derivative demonstrated significant cytotoxicity against glioblastoma cells and other cancer types such as liver and breast cancers. This activity was enhanced when combined with small molecule inhibitors targeting specific signaling pathways .

Antimicrobial Effects

The compound has shown promising antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents. This is particularly relevant given the rising issue of antibiotic resistance in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds. Below is a summary table comparing key features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with methylsulfanyl and cyano groups | Anticancer, antimicrobial |

| 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine | Amino group addition | Anticancer |

| 2-Amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile | Similar structure but different substitution pattern | Varies in reactivity |

Case Studies

- Glioblastoma Treatment : A study focused on the efficacy of this compound derivatives against glioblastoma revealed that certain derivatives could significantly reduce cell viability through apoptosis induction . The study emphasized the importance of structural modifications to enhance potency.

- Antimicrobial Testing : In another study evaluating antimicrobial properties, derivatives were tested against common bacterial strains. Results indicated effective inhibition at low concentrations, suggesting potential for therapeutic development.

Q & A

Q. What are the common synthetic routes for preparing 2-(methylsulfanyl)pyridine-3,5-dicarbonitrile derivatives?

The synthesis typically involves multi-component reactions (MCRs) or sequential functionalization of pyridine scaffolds. For example:

- Three-component reactions (3-CR): Combine aldehydes, malononitrile, and thiophenol derivatives in the presence of a base catalyst (e.g., Fe₃O₄@CoII) under solvent-free conditions to yield substituted pyridine-3,5-dicarbonitriles .

- Microwave-assisted synthesis: Accelerates reaction rates and improves yields (e.g., 94% yield for 2-amino-6-(ethylamino)-4-phenyl derivatives using anhydrous ZnCl₂ in ethanol at 80°C) .

- Oxidation-reduction strategies: Use Dess–Martin periodinane as an oxidant with diethylamine to synthesize sulfanylpyridine derivatives at ambient temperatures .

Q. How are structural and purity characteristics validated for these compounds?

- Spectroscopic techniques:

- Chromatography: TLC monitors reaction progress, while HPLC ensures purity (>95% for biological studies) .

Advanced Research Questions

Q. How do substituent modifications influence ligand-receptor binding kinetics in adenosine receptor (AR) studies?

Minor structural changes significantly alter binding kinetics:

- Residence time (RT): Replacing a thiazole-linked phenyl group with cyclopropylmethoxy (e.g., LUF6941) increases RT from 5 min to 132 min at A₁AR, despite similar Ki values (~5 nM). This is attributed to steric hindrance and hydrophobic interactions .

- Methodology: Radiolabeled ligands or fluorescent agonists (e.g., capadenoson derivatives) are used with confocal microscopy to quantify dissociation rates .

Q. What strategies optimize thermally activated delayed fluorescence (TADF) in OLED applications?

Key design principles include:

- Donor-acceptor (D-A) architecture: Pair pyridine-3,5-dicarbonitrile (acceptor) with carbazole or acridine donors to reduce singlet-triplet energy gaps (ΔEₛₜ < 0.1 eV) .

- Substituent effects: Bulky tert-butyl groups on carbazole donors enhance rigidity, improving photoluminescence quantum yields (PLQY) to 91% and external quantum efficiency (EQE) to 29.1% in OLEDs .

- Validation: Time-resolved luminescence spectroscopy measures delayed fluorescence lifetimes (<1 µs), while cyclic voltammetry confirms electron-injecting properties .

Q. How can contradictory data on biological activity be resolved for structurally similar derivatives?

- Case study: Derivatives with methylsulfanyl vs. thiophenyl groups show divergent cytotoxicity (e.g., 2-amino-6-(p-tolylthio)-4-phenylpyridine-3,5-dicarbonitrile (5f) has 91% yield but variable toxicity in E. coli K12 strains).

- Approach:

Q. What catalytic systems improve regioselectivity in pyridine-3,5-dicarbonitrile functionalization?

- Magnetic nanocatalysts: Fe₃O₄@CoII-Schiff base complexes enhance yields (85–95%) in MCRs by promoting C–S bond formation and reducing side reactions .

- Microwave irradiation: Accelerates nucleophilic substitution steps (e.g., ethylamine coupling at 80°C for 5 hours) .

- Optimization metrics: Monitor turnover frequency (TOF) and catalyst recyclability (>5 cycles without activity loss) .

Methodological Considerations

Q. How to design experiments for analyzing intramolecular charge transfer (ICT) in TADF emitters?

- Steady-state spectroscopy: Measure absorption/emission spectra in solvents of varying polarity (e.g., toluene vs. DMSO) to identify ICT bands .

- Time-resolved measurements: Use femtosecond transient absorption to track excited-state dynamics (e.g., delayed fluorescence components) .

- Electrochemical analysis: Determine HOMO/LUMO levels via cyclic voltammetry to correlate with ΔEₛₜ .

Q. Best practices for synthesizing enantiomerically pure derivatives for chiral studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.